5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14489611
InChI: InChI=1S/C19H23N7O8S/c20-11(5-9-1-3-10(27)4-2-9)18(30)25-35(31,32)33-6-12-14(28)15(29)19(34-12)26-8-24-13-16(21)22-7-23-17(13)26/h1-4,7-8,11-12,14-15,19,27-29H,5-6,20H2,(H,25,30)(H2,21,22,23)/t11-,12+,14+,15+,19+/m0/s1
SMILES:
Molecular Formula: C19H23N7O8S
Molecular Weight: 509.5 g/mol

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine

CAS No.:

Cat. No.: VC14489611

Molecular Formula: C19H23N7O8S

Molecular Weight: 509.5 g/mol

* For research use only. Not for human or veterinary use.

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine -

Specification

Molecular Formula C19H23N7O8S
Molecular Weight 509.5 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]sulfamate
Standard InChI InChI=1S/C19H23N7O8S/c20-11(5-9-1-3-10(27)4-2-9)18(30)25-35(31,32)33-6-12-14(28)15(29)19(34-12)26-8-24-13-16(21)22-7-23-17(13)26/h1-4,7-8,11-12,14-15,19,27-29H,5-6,20H2,(H,25,30)(H2,21,22,23)/t11-,12+,14+,15+,19+/m0/s1
Standard InChI Key MJZAZMKENKZBAJ-QTOWJTHWSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

TyrSA (IUPAC name: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]sulfamate) is a synthetic nucleoside analogue with a molecular formula of C₁₉H₂₃N₇O₈S and a molecular weight of 509.5 g/mol . Its structure combines adenosine with an L-tyrosine moiety linked via a sulfamoyl bridge at the 5′-position (Fig. 1). The sulfamoyl group replaces the labile aminoacyl-phosphate bond of the natural tyrosyl-adenylate intermediate, conferring enhanced chemical stability while maintaining high affinity for TyrRS .

Table 1: Key Molecular Properties of TyrSA

PropertyValue
Molecular FormulaC₁₉H₂₃N₇O₈S
Molecular Weight509.5 g/mol
IUPAC Name[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]sulfamate
PubChem CID449029
Stereochemistry5 defined stereocenters

The ribose adopts a C3′-endo pucker, while the adenine base maintains an anti-conformation relative to the glycosidic bond, as observed in X-ray crystallographic studies . The L-tyrosine moiety extends into the amino acid binding pocket of TyrRS, forming hydrogen bonds with conserved active-site residues .

Synthesis and Development

TyrSA is synthesized through a multi-step protocol involving:

  • Protection of adenosine: The 5′-hydroxyl group is selectively protected using tert-butyldimethylsilyl (TBDMS) chloride .

  • Sulfamoylation: Reaction with sulfamoyl chloride introduces the sulfamoyl linker .

  • Tyrosine coupling: L-tyrosine is activated as a mixed carbonate and coupled to the sulfamoyl group .

  • Deprotection: Final TBDMS removal yields the free hydroxyl groups .

Mechanism of TyrRS Inhibition

TyrSA acts as a bisubstrate analogue, mimicking both the tyrosine and ATP moieties of the tyrosyl-adenylate intermediate. Kinetic analyses using Leishmania donovani TyrRS (LdTyrRS) demonstrate competitive inhibition with an IC₅₀ of 2.1 nM . The binding process involves:

  • Adenine recognition: N1, N6, and N7 positions form hydrogen bonds with Asp38, Gly39, and Arg207 (E. coli TyrRS numbering) .

  • Tyrosine positioning: The phenol group interacts with Tyr34 and Gln173, while the α-amino group binds Asp182 .

  • Sulfamoyl interactions: The sulfamoyl oxygen hydrogen-bonds to Lys230, stabilizing the transition state .

Crystallographic data (PDB: 6I5Y) reveal that TyrSA induces a semi-open conformation of the KMSKS loop (residues 229–233), a critical motif for ATP binding . This conformational shift prevents ATP entry, halting the aminoacylation cycle at the initial adenylation step .

Structural Insights from Crystallography

The 2.75 Å resolution structure of LdTyrRS bound to TyrSA (PDB: 6I5Y) highlights key interactions (Fig. 2) :

  • Adenine pocket: A213 and G214 backbone amides coordinate N6 and N7.

  • Ribose binding: Q131 and H44 stabilize the 2′- and 3′-hydroxyls.

  • Tyrosine site: S180 and D182 anchor the tyrosine’s α-amino and carboxyl groups.

Notably, the “extra pocket” (EP) near the adenine site—a 12 ų cavity absent in human TyrRS—provides a potential selectivity target for antiparasitic drug design . Comparative analyses with E. coli TyrRS (PDB: 1VBM) show 83% active-site conservation, validating cross-species mechanistic studies .

Biological Activity and Selectivity

TyrSA exhibits class-specific inhibition, with >1,000-fold selectivity for Class I aaRS (e.g., TyrRS, IleRS) over Class II enzymes (e.g., SerRS) . In E. coli, TyrSA inhibits TyrRS with a Kᵢ,app of 0.18 nM, compared to 1.9 nM for the isoleucyl analogue IleSoHA . This disparity arises from subtle differences in the adenine-binding pocket’s flexibility, as revealed by molecular dynamics simulations .

Antimicrobial activity: While TyrSA itself shows limited cell permeability, prodrug derivatives inhibit Mycobacterium tuberculosis growth (MIC₉₀ = 4.2 µM) by targeting the biotin ligase BirA, a Class II adenylate-forming enzyme .

Comparative Analysis with Related Analogues

TyrSA belongs to the 5′-O-(N-aminoacyl)sulfamoyl adenosine (aaSA) family. Key comparisons include:

CompoundTargetKᵢ,app (nM)Selectivity Ratio (vs. human)
TyrSATyrRS0.181,120
IleSoHA IleRS1.2890
Biotinoyl-SoHA BirA0.432,300
Ala-SA AlaRS3.7210

Base modifications (e.g., 3-deazaadenosine) improve stability but reduce potency, underscoring the adenine N3’s role in transition-state stabilization .

Future Directions

  • Prodrug development: Phosphoramidate masking of the 5′-OH may enhance cellular uptake .

  • EP-targeted analogues: Structure-based design to exploit the Leishmania-specific pocket .

  • Dual-target inhibitors: Hybrid molecules engaging both adenylate and tRNA binding sites .

Ongoing efforts to map TyrSA’s conformational dynamics via time-resolved crystallography promise to refine next-generation aaRS inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator